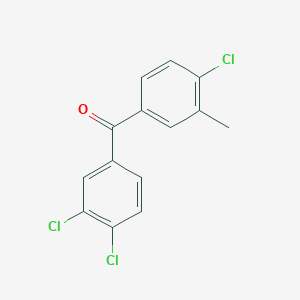
3-Methyl-3',4,4'-trichlorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3’,4,4’-trichlorobenzophenone is a chemical compound with the molecular formula C14H9Cl3O and a molecular weight of 299.58 . Its IUPAC name is (4-chloro-3-methylphenyl) (3,4-dichlorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3-Methyl-3’,4,4’-trichlorobenzophenone contains a total of 28 bonds, including 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Catalytic Methylation : A study on the catalytic methylation of phenol with methanol revealed significant phenol conversion and production of 2,6-xylenol at high temperatures, demonstrating the role of compounds like 3-Methyl-3',4,4'-trichlorobenzophenone in catalysis and chemical reactions (Mathew et al., 2002).
Biodegradation and Environmental Applications
- Biodegradation by Microorganisms : Research on Ralstonia sp. SJ98, a microorganism capable of utilizing 3-methyl-4-nitrophenol (a related compound) as a carbon and energy source, highlights the potential for biodegradation of similar compounds for environmental remediation (Bhushan et al., 2000).
Polymer Science and Material Engineering
- Electropolymerization and Optoelectronic Properties : A study on the electropolymerization of 3-methylselenophene, and the subsequent analysis of the optoelectronic properties of the resulting material, provides insights into the applications of such compounds in the field of organic electronics (Lu et al., 2015).
Synthetic Chemistry
- Synthesis of Novel Compounds : Research focused on the synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, starting from 3-bromo-4-methylthiophene, underlines the importance of similar compounds in the development of new chemical entities (Tapia et al., 2010).
Environmental Science
- Atmospheric Concentrations and Environmental Impact : A study assessing atmospheric concentrations of phenols and nitrophenols, including compounds related to 3-Methyl-3',4,4'-trichlorobenzophenone, provides valuable information about the environmental impact and distribution of these chemicals (Morville et al., 2006).
Propriétés
IUPAC Name |
(4-chloro-3-methylphenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLPYXQMCDKASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3',4,4'-trichlorobenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

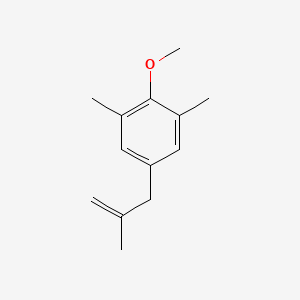
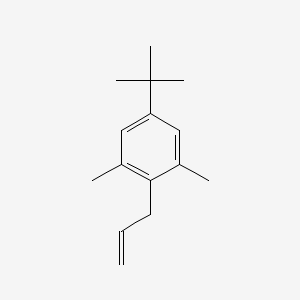
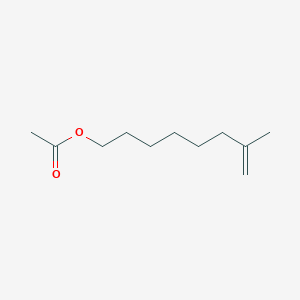
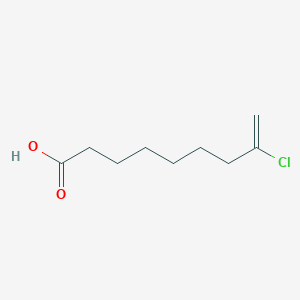

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

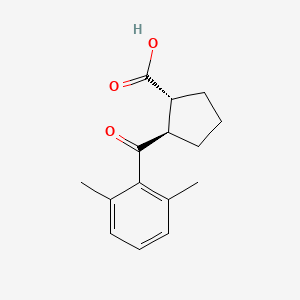
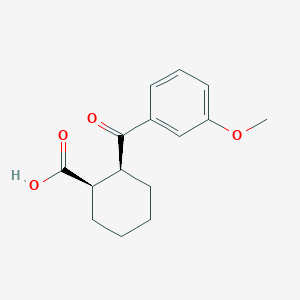

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)